molecular formula C9H11Cl2NO B12501129 7-chloro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

7-chloro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

Cat. No.: B12501129
M. Wt: 220.09 g/mol
InChI Key: XQERWIHJIUJSHF-UHFFFAOYSA-N
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Description

Structural Significance of Benzopyran Derivatives in Medicinal Chemistry

Benzopyrans, heterocyclic systems comprising a benzene ring fused to a pyran ring, occupy a privileged position in medicinal chemistry due to their structural versatility and bioactivity. The 7-chloro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride exemplifies this scaffold, with its chlorine atom enhancing electrophilic reactivity and the amine group enabling hydrogen bonding interactions with biological targets. The saturated 3,4-dihydro moiety reduces ring strain, improving metabolic stability compared to fully aromatic analogs.

Table 1: Key Structural Features of this compound

Feature Description
Core structure 1H-2-benzopyran (chromene) with 3,4-dihydro modification
Substituents Chlorine at C7, amine at C4
Stereochemistry (4R) configuration in enantiopure forms
Molecular formula C₉H₁₁Cl₂NO
Molecular weight 220.10 g/mol

The benzopyran scaffold’s adaptability is evident in natural products such as tocopherols (vitamin E derivatives) and synthetic drugs like warfarin. Modifications to the pyran ring, including saturation and functional group additions, enable fine-tuning of pharmacokinetic properties. For instance, the 3,4-dihydro modification in this compound enhances solubility while retaining planar aromatic regions for target binding.

Historical Evolution of Chroman-Based Compound Research

Chroman (2,3-dihydro-1-benzopyran) derivatives gained prominence in the mid-20th century with the isolation of tocopherols and their antioxidant properties. Early synthetic efforts focused on coumarin and chromone analogs, leading to anticoagulants like warfarin. The introduction of halogen substituents, such as chlorine in 7-chloro derivatives, emerged in the 1970s to improve bioactivity and selectivity.

The development of this compound builds upon these advancements. Its synthesis typically involves nucleophilic substitution or reductive amination strategies, with enantioselective routes becoming prevalent in the 2000s. Historical antiprotozoal research on chloroquinolin-4-amine derivatives provided foundational insights into halogen-amine synergism, later applied to benzopyrans.

Contemporary Relevance in Heterocyclic Compound Studies

Modern drug discovery prioritizes heterocycles like benzopyrans for their target diversity and synthetic tractability. Recent studies highlight this compound’s potential in:

  • Anticancer research : Chroman derivatives modulate caspase-3 and PI3K/Akt pathways, inducing apoptosis in resistant cancer cell lines.
  • Antimicrobial applications : The chlorine substituent enhances membrane permeability, disrupting microbial enzyme function.
  • Neuroprotective effects : Benzopyrans interact with serotonin and dopamine transporters, suggesting utility in neurological disorders.

Table 2: Modern Synthetic Techniques for Chroman Derivatives

Method Description Year Reference
Retro-[2+1] cycloaddition Carbon monoxide extrusion for ring contraction 2025
Enantioselective catalysis Asymmetric synthesis of (4R)-configured amines 2020
Continuous flow systems Automated optimization of reaction parameters for scale-up 2023

Advances in atom-editing techniques, such as single-carbon deletion/insertion, now enable precise modifications to the benzopyran core. These methods facilitate the generation of derivative libraries for high-throughput screening, accelerating lead optimization.

Properties

IUPAC Name

7-chloro-3,4-dihydro-1H-isochromen-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQERWIHJIUJSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CO1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Chloroisochroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the isochroman ring system.

    Amination: The amine group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia or an amine derivative.

    Resolution: The enantiomeric resolution is performed to obtain the (S)-enantiomer.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-7-Chloroisochroman-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloroisochroman-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isochroman-4-one derivatives, while substitution reactions can produce various substituted isochroman derivatives.

Scientific Research Applications

(S)-7-Chloroisochroman-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-7-Chloroisochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Chlorine Position: The 7-chloro derivative (target compound) differs from the 6-chloro analog (CAS: 765880-61-3) in electronic and steric effects.
  • Hydrochloride Salt Formation : All listed analogs are hydrochloride salts, improving aqueous solubility and stability compared to free bases .
  • Lipophilicity: Ethyl (C11H16ClNO) and methyl (C10H14ClNO) substituents increase lipophilicity, which could enhance membrane permeability in pharmacokinetic studies .

Research Findings and Gaps

Unexplored Areas

  • Biological Screening: No in vitro or in vivo studies on the target compound are reported in the evidence. Future work should prioritize activity assays against diabetes, microbial pathogens, or neurological targets.
  • Crystallographic Data : Melting points and crystal structures are unavailable for most analogs, limiting comparative analysis of stability and polymorphism.

Biological Activity

7-Chloro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride (CAS No. 191608-23-8) is a small molecule with a unique chemical structure that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a benzopyran ring system, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula for this compound is C9H10ClNC_9H_{10}ClN with a molecular weight of approximately 220.09 g/mol. It is characterized by the presence of a chlorine atom at the 7th position and an amine group at the 4th position of the benzopyran structure.

PropertyValue
CAS Number191608-23-8
Molecular FormulaC₉H₁₀ClN
Molecular Weight220.09 g/mol
PurityMin. 95%

Antimicrobial Activity

Research indicates that compounds with similar structures to 7-chloro-3,4-dihydro-1H-2-benzopyran have demonstrated significant antimicrobial properties. For instance, studies have shown that benzopyran derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways. A notable study reported that derivatives of benzopyran exhibited cytotoxicity against human cancer cell lines, suggesting that 7-chloro-3,4-dihydro-1H-2-benzopyran could be explored further for anticancer drug development.

Case Studies

  • Inflammation Reduction : A study involving rat models demonstrated that a related compound significantly reduced inflammation and pain in an adjuvant-induced arthritis model, with an effective dose (ED50) of 0.094 mg/kg for blocking edema and arthritis symptoms .
  • Antioxidant Activity : Another investigation highlighted the antioxidant properties of benzopyran derivatives, indicating their potential protective effects against oxidative stress-related diseases.

The biological activity of 7-chloro-3,4-dihydro-1H-2-benzopyran appears to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.

Comparison with Similar Compounds

The uniqueness of 7-chloro-3,4-dihydro-1H-2-benzopyran lies in its chlorine substitution and amine group, which enhance its reactivity and biological activity compared to other benzopyran derivatives.

CompoundStructure CharacteristicsBiological Activity
7-Chloro-3,4-dihydrobenzofuranLacks amine group; different biological effectsModerate antimicrobial activity
7-Chloro-coumarinSimilar structure; known for anticoagulant propertiesAnticancer effects reported

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